Isocyclocitral
Overview
Description
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde are organic compounds with the molecular formula C10H16O. These compounds are characterized by the presence of a cyclohexene ring substituted with three methyl groups and an aldehyde group. They are used in various industrial applications, including as intermediates in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the cyclization of 2,4,6-trimethylcyclohexanone followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methyl groups on the cyclohexene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde have several scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as starting materials for the preparation of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biological molecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde involves their interaction with specific molecular targets. These compounds can act as electrophiles, reacting with nucleophiles in biological systems. The aldehyde group is particularly reactive, allowing these compounds to form covalent bonds with amino acids and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde are unique due to the specific positions of the methyl groups on the cyclohexene ring. This structural arrangement influences their chemical reactivity and physical properties, making them distinct from other similar compounds .
Properties
IUPAC Name |
2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11;1-7-4-8(2)10(6-11)9(3)5-7/h2*4,6,8-10H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXLFXYEFLKADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1C=O)C)C.CC1C=C(CC(C1C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Isocyclocitral | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1335-66-6 | |
Record name | Isocyclocitral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyclocitral | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isocyclocitral | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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